D-erythro-sphingosyl phosphoinositol
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Overview
Description
D-erythro-sphingosyl phosphoinositol: is a synthetic phosphosphingolipid with the empirical formula
C24H48NO10P
and a molecular weight of 541.61 g/mol . This compound is a derivative of sphingosine, a key component in the structure of sphingolipids, which are essential constituents of cell membranes. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:
Phosphorylation of Sphingosine: Sphingosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Attachment of Inositol: The phosphorylated sphingosine is then reacted with inositol under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced sphingosyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Oxidized sphingosyl phosphoinositol derivatives
Reduction: Reduced sphingosyl phosphoinositol derivatives
Substitution: Substituted sphingosyl phosphoinositol derivatives
Scientific Research Applications
D-erythro-sphingosyl phosphoinositol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Plays a crucial role in cell signaling pathways, particularly in the regulation of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Mechanism of Action
The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors involved in various cellular processes.
Pathways Involved: The compound influences the sphingolipid signaling pathway, affecting processes such as cell proliferation, migration, and survival.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (S1P): A bioactive sphingolipid involved in immune cell trafficking and vascular development.
Ceramide: A sphingolipid that plays a key role in cell apoptosis and stress responses.
Sphingomyelin: A major component of cell membranes, particularly in the myelin sheath of nerve cells.
Uniqueness
D-erythro-sphingosyl phosphoinositol is unique due to its specific structure, which combines the properties of sphingosine and inositol. This unique combination allows it to participate in distinct signaling pathways and cellular processes that are not typically influenced by other sphingolipids.
Properties
Molecular Formula |
C24H48NO10P |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |
InChI Key |
NFRGTPKVKNBLRN-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Origin of Product |
United States |
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